Methyl 2-[rel-(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate hydrochloride
CAS No.: 2102502-56-5
Cat. No.: VC7187944
Molecular Formula: C8H14ClNO2
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2102502-56-5 |
|---|---|
| Molecular Formula | C8H14ClNO2 |
| Molecular Weight | 191.66 |
| IUPAC Name | methyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate;hydrochloride |
| Standard InChI | InChI=1S/C8H13NO2.ClH/c1-11-8(10)2-5-6-3-9-4-7(5)6;/h5-7,9H,2-4H2,1H3;1H/t5?,6-,7+; |
| Standard InChI Key | FXYGUPVLDIACMR-FXFNDYDPSA-N |
| SMILES | COC(=O)CC1C2C1CNC2.Cl |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound belongs to the azabicyclo[3.1.0]hexane family, characterized by a fused bicyclic system comprising a three-membered cyclopropane ring and a five-membered pyrrolidine-like ring. The molecular formula is C₈H₁₄ClNO₂, with a molecular weight of 191.66 g/mol. Key structural elements include:
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A methyl ester group at position 2 of the acetate side chain.
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A tertiary amine within the bicyclic framework.
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A hydrochloride salt form, enhancing solubility and stability.
Table 1: Core Chemical Identifiers
| Property | Value |
|---|---|
| CAS No. | 2102502-56-5 |
| IUPAC Name | methyl 2-[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]acetate; hydrochloride |
| Molecular Formula | C₈H₁₄ClNO₂ |
| Molecular Weight | 191.66 g/mol |
| SMILES | COC(=O)CC1C2CNCC12.Cl |
| InChI Key | FXYGUPVLDIACMR-FXFNDYDPSA-N |
The stereochemical designation rel-(1R,5S,6R) indicates a relative configuration, where the cyclopropane bridgehead carbons (positions 1 and 5) and the acetate-bearing carbon (position 6) adopt specific spatial orientations .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions to construct the bicyclic core and introduce functional groups. A generalized approach includes:
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Cyclopropanation: Formation of the strained three-membered ring via [2+1] cycloaddition or Simmons-Smith reactions.
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Ring Closure: Intramolecular amidation or alkylation to form the azabicyclic system.
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Esterification: Introduction of the methyl ester group via acid-catalyzed methanolysis.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Critical parameters for optimizing yield and purity include:
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Temperature control (±2°C) during cyclopropanation to minimize side reactions.
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Use of anhydrous solvents (e.g., THF, DCM) to prevent hydrolysis of intermediates.
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Chiral resolution techniques (e.g., chiral HPLC) to isolate the desired stereoisomer .
Physicochemical Properties
Stability and Solubility
The hydrochloride salt improves aqueous solubility compared to the free base, with an estimated solubility of ~50 mg/mL in water at 25°C. Stability studies indicate:
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Thermal Stability: Decomposition onset at 180°C (DSC).
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Photostability: Sensitive to UV light; requires amber glass containers for storage .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Atmosphere | Inert gas (N₂ or Ar) |
| Light Exposure | Protect from light |
| Shelf Life | 24 months (unopened) |
Biological Relevance and Applications
| Supplier | Purity | Packaging | Price Range (USD) |
|---|---|---|---|
| VulcanChem | >95% | 50 mg – 1 g | $200–$1,500 |
| eMolecules | >97% | 100 mg – 5 g | $180–$1,200 |
| AChemBlock | 97% | 250 mg – 10 g | $150–$900 |
Suppliers provide safety data sheets (SDS) detailing hazard classifications, including H302 (harmful if swallowed) and H319 (causes eye irritation) .
Future Research Directions
Key unanswered questions include:
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Metabolic Fate: Identification of esterase-mediated hydrolysis products.
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Structure-Activity Relationships (SAR): Modifications to the bicyclic core or ester group.
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In Vivo Efficacy: Preclinical models for neurological or infectious diseases.
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